Galanganone C

Vue d'ensemble

Description

Molecular Structure Analysis

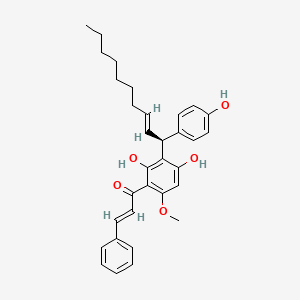

Galanganone C has a molecular formula of C32H36O5 and a molecular weight of 500.63 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a detailed structural analysis, one would need to refer to the 2D or 3D molecular structure, which is not provided in the search results.. It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Applications De Recherche Scientifique

Antioxidant and Anticholinergic Properties : A study found that the extracts of Alpinia officinarum Hance, which likely contain Galanganone C, demonstrated marked antioxidant and anticholinergic effects, suggesting potential use in treatments for conditions related to oxidative stress and cholinergic system dysfunction (Köse et al., 2015).

Reproductive Health : Alpinia galanga, which contains this compound, has been shown to have significant effects on spermatogenesis in male rats, indicating potential applications in fertility treatments or reproductive health research (Mazaheri et al., 2014).

Anticancer Potential : Research on Alpinia officinarum highlights its anti-cancer potential, with studies focusing on the molecular mechanisms of its crude and purified extracts in tumor suppression and apoptosis in various types of cancers. This suggests a role for this compound in cancer research and treatment (Reid et al., 2016).

Neuroprotective Effects : A study demonstrated the potential neuroprotective effects of Alpinia galanga fractions, including this compound, in Alzheimer's type of amnesia, suggesting its use in neurodegenerative disease research and treatment (Singh et al., 2011).

Antibacterial Activity : The methanol-phase extract from the rhizomes of Alpinia officinarum Hance has shown significant antibacterial activity against common pathogenic bacteria, indicating potential applications of this compound in antibacterial treatments (Fu et al., 2022).

Anti-Inflammatory Properties : Ethanol extract of Alpinia galanga, which contains this compound, has demonstrated anti-inflammatory activity in carrageenan-induced pleurisy in rats, suggesting its use in developing treatments for inflammatory disorders (K.R et al., 2016).

Safety and Hazards

The safety data sheet for Galanganone C suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . The compound should be stored protected from air and light, preferably refrigerated or frozen (2-8 °C) .

Propriétés

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O5/c1-3-4-5-6-7-8-12-15-26(24-17-19-25(33)20-18-24)30-28(35)22-29(37-2)31(32(30)36)27(34)21-16-23-13-10-9-11-14-23/h9-22,26,33,35-36H,3-8H2,1-2H3/b15-12+,21-16+/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSDKHNCKUMQKI-WQMXANTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.